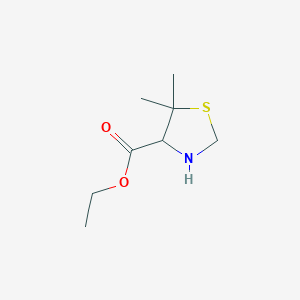![molecular formula C9H11ClN2O3 B13507545 methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H10N2O3·HCl. It is a derivative of pyrido[3,2-b][1,4]oxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.
Méthodes De Préparation
The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with formaldehyde and methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: This compound has a methyl group at the 4-position and a carboxylic acid group instead of a carboxylate ester.
2-methyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid: This compound has a different substitution pattern and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C9H11ClN2O3 |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H |
Clé InChI |
UDAWXMDCGBIHPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(NCCO2)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride](/img/structure/B13507463.png)






![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)




![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
